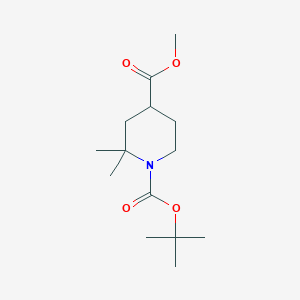
2-Formyl-1,3-benzothiazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-1,3-benzothiazole-6-carboxylic acid is a benzothiazole derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science . This compound features a benzothiazole ring fused with a formyl group at the 2nd position and a carboxylic acid group at the 6th position, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 2-Formyl-1,3-benzothiazole-6-carboxylic acid, can be achieved through various synthetic pathways. Common methods include:
Condensation Reactions: The condensation of 2-aminobenzenethiol with aldehydes or acids in the presence of catalysts.
Cyclization Reactions: Cyclization of thioamides or carbon dioxide as raw materials.
Microwave Irradiation: This method enhances reaction rates and yields.
Industrial Production Methods
Industrial production often involves multi-step synthesis, starting from readily available raw materials such as o-aminothiophenols and aromatic aldehydes. The reaction conditions typically include the use of solvents like ethanol and catalysts such as piperidine .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which can be further utilized in different applications .
Scientific Research Applications
2-Formyl-1,3-benzothiazole-6-carboxylic acid has significant applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Industry: Utilized in the development of fluorescent materials and imaging reagents.
Mechanism of Action
The mechanism of action of 2-Formyl-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction . The compound’s formyl and carboxylic acid groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-substituted benzothiazoles: Known for their antimicrobial and enzyme inhibitory activities.
2-Arylbenzothiazoles: Exhibiting significant anti-cancer and anti-inflammatory properties.
Uniqueness
2-Formyl-1,3-benzothiazole-6-carboxylic acid stands out due to its unique combination of formyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H5NO3S |
|---|---|
Molecular Weight |
207.21 g/mol |
IUPAC Name |
2-formyl-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C9H5NO3S/c11-4-8-10-6-2-1-5(9(12)13)3-7(6)14-8/h1-4H,(H,12,13) |
InChI Key |
BSGZUDPHRGTSIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol](/img/structure/B13068095.png)








![1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068152.png)

